molecular formula C13H7F4NO2S B1411756 3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid CAS No. 2088941-80-2

3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B1411756
CAS No.: 2088941-80-2
M. Wt: 317.26 g/mol
InChI Key: YIXJCEFISAJFJX-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid” is an organic molecule with several functional groups. It contains a pyridine ring, a carboxylic acid group, a phenyl ring with a fluorine substituent, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the carboxylic acid group, which could have implications for its reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Crystal Structure Analysis

  • Polysubstituted Pyridines : Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, a closely related compound, demonstrates how similar polysubstituted pyridines can adopt nearly planar structures and form stable crystal structures through intermolecular interactions like C—H⋯O and C—H⋯π interactions (Suresh et al., 2007).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, involving multiple steps including reaction with phosphorus sulfide and methyl iodide, indicates the potential for creating a variety of derivatives from similar compounds (Bradiaková et al., 2009).
  • Trifluoromethyl Substituted Acids : Research on the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids provides insights into strategies for synthesizing similar compounds, emphasizing the role of trifluoromethyl groups in chemical modifications (Cottet et al., 2003).

Photoluminescent Properties

  • Iridium(III) Complexes : The study of green-emitting iridium(III) complexes containing similar sulfanyl-functionalized ligands highlights the potential of such compounds in developing photoluminescent materials (Constable et al., 2014).

Medicinal Chemistry

  • Aurora Kinase Inhibitors : Though this research is not directly related to the specific compound, it provides an example of how structurally similar compounds can be explored in the development of therapeutic agents, particularly in cancer treatment (ヘンリー,ジェームズ, 2006).

Antibacterial Agents

  • Pyridonecarboxylic Acids : Research into pyridonecarboxylic acids as antibacterial agents, though not directly about the specific compound, shows the potential of related compounds in developing new antibacterial therapies (Egawa et al., 1984).

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be explored for various applications, such as in the development of new pharmaceuticals or materials, depending on its properties .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2S/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-18-11(10)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXJCEFISAJFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
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3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid
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3-(4-Fluoro-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carboxylic acid

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